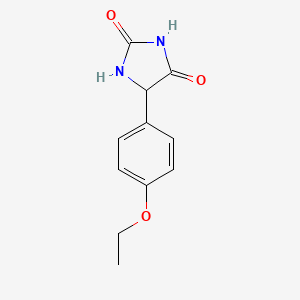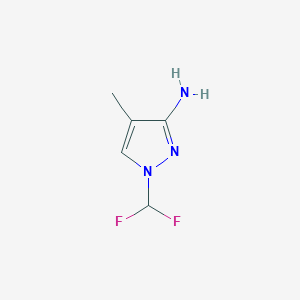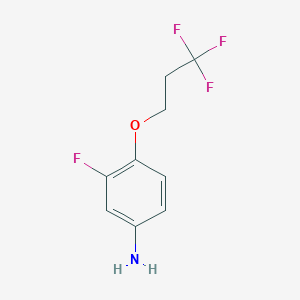![molecular formula C11H17N5OS B10906033 N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10906033.png)
N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate acylating agents.
Acylation: The pyrazole derivative is then acylated with a suitable acyl chloride to introduce the acetyl group.
Hydrazinecarbothioamide Formation: The acylated pyrazole is reacted with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.
Cyclopropyl Group Introduction: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazomethane or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE may exhibit antimicrobial or anticancer properties due to its structural similarity to other bioactive molecules.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the pyrazole ring could interact with active sites through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopropyl-2-[2-(1H-pyrazol-1-yl)acetyl]-1-hydrazinecarbothioamide
- N~1~-Cyclopropyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-hydrazinecarboxamide
Uniqueness
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both the cyclopropyl and hydrazinecarbothioamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s combination of structural features makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H17N5OS |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C11H17N5OS/c1-7-5-8(2)16(15-7)6-10(17)13-14-11(18)12-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,17)(H2,12,14,18) |
InChI Key |
YVUHQIXZPIWEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NNC(=S)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10905956.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]propanehydrazide](/img/structure/B10905957.png)
![(2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10905964.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10905974.png)
![4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B10905975.png)


![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10905995.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10906010.png)
![2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
![N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906039.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)

